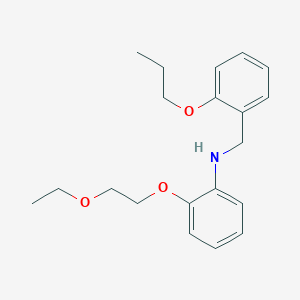

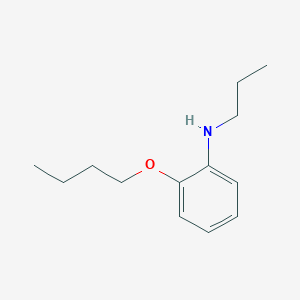

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline, also known as EEPA, is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless to pale yellow liquid with a sweet, ether-like odor and is soluble in water, alcohol, and most organic solvents. EEPA is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in various reactions, including the synthesis of polymers and the production of polyurethane foam. EEPA has been studied in a variety of scientific research applications, ranging from cell biology and biochemistry to pharmacology and toxicology.

Applications De Recherche Scientifique

Synthesis and Material Properties

Synthesis of Transition Metal Complexes : Bis(N-ethylbenzimidazol-2-ylmethyl)aniline (Etbba) and its copper(II), manganese(II), and nickel(II) complexes have been synthesized. These complexes exhibit potent hydroxyl radical scavenging activity, surpassing standard antioxidants like vitamin C and mannitol (Wu et al., 2015).

Nonlinear Optical Applications : Polymerization of p-(2-methacryloyloxyethoxy)-N-(4-nitrostilbenzylidene)aniline leads to polymers effective for second-order nonlinear optical applications. The polymers display high thermal stability, suitable for NLO device applications (Lee, 1996).

Photochromism Studies : N-(2-hydroxybenzylidene)aniline exhibits photochromic behavior. Spectroscopic studies revealed the formation of a zwitterion photoproduct rather than an ortho-quinone upon irradiation (Lewis & Sandorfy, 1982).

Synthesis of Fluorinated Derivatives : Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline have been conducted, focusing on high yield and environmental considerations (Zi-qiang, 2007).

Antimicrobial and Structural Analysis : 4-Methoxy-N-(nitrobenzylidene)-aniline has been studied for its antimicrobial activity and structural properties, including vibrational analysis and molecular dynamic simulations (Subi et al., 2022).

Biochemical and Pharmacological Research

DNA-binding and Antioxidant Activities : Bis(benzimidazol-2-ylmethyl)aniline derivatives have shown DNA-binding properties and significant antioxidant activities, suggesting potential biological applications (Wu et al., 2014).

Ultrafast Photoisomerization Study : N-(2-methoxybenzylidene)aniline's photoisomerization in the gas phase has been explored, revealing insights into the photochemical processes and isomerization pathways (Gao & Wang, 2021).

Photometric Determination of Hydrogen Peroxide : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives were assessed as hydrogen donors for photometric determination of hydrogen peroxide, indicating potential applications in analytical chemistry (Tamaoku et al., 1982).

Acetylcholinesterase Inhibition and Alzheimer's Treatment : N-(4-phenoxybenzyl)aniline derivatives were synthesized and evaluated for inhibiting acetylcholinesterase and treating Alzheimer's disease. One compound showed significant in vivo improvement in learning and memory (Srivastava et al., 2019).

Propriétés

IUPAC Name |

2-(2-ethoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-3-13-23-19-11-7-5-9-17(19)16-21-18-10-6-8-12-20(18)24-15-14-22-4-2/h5-12,21H,3-4,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHDWTADKOUNSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)

![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)